Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and hydroxymethyl groups. Common synthetic routes include:
Cyclization reactions: These reactions form the bicyclic structure, often using intramolecular aldol condensation or Dieckmann condensation.
Functional group modifications: Introduction of the tert-butyl group can be achieved through tert-butylation reactions, while the hydroxymethyl group can be introduced via hydroboration-oxidation or similar methods.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form tert-butyl 3-(carboxymethyl)bicyclo[3.1.0]hexane-6-carboxylate.
Reduction: Reduction can yield tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic properties, including its potential use in drug development.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane derivatives: Other derivatives of bicyclo[3.1.0]hexane with different substituents.
Tert-butyl esters: Other esters with the tert-butyl group.
Hydroxymethyl compounds: Other compounds containing the hydroxymethyl group.
Uniqueness: Tert-butyl 3-(hydroxymethyl)bicyclo[31
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)10-8-4-7(6-13)5-9(8)10/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
PFUIBEFLJMJQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1CC(C2)CO |
Origin of Product |
United States |
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